2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone
Description
This compound is a hybrid heterocyclic molecule combining a benzimidazole core, a 1,3,4-oxadiazole ring, a thioether linkage, and a methylsulfonyl-substituted piperazine moiety. The benzimidazole moiety is known for its DNA-binding properties, while the 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions. The methylsulfonyl group on the piperazine enhances solubility and may influence receptor selectivity .
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S2/c1-30(26,27)24-10-8-23(9-11-24)17(25)12-29-18-22-21-16(28-18)7-6-15-19-13-4-2-3-5-14(13)20-15/h2-5H,6-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDAGBDAGCRDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₃N₅O₄S
- Molecular Weight : 397.46 g/mol
Structural Features
The compound features:
- A benzo[d]imidazole moiety, which is often associated with various pharmacological activities.
- An oxadiazole ring , known for its stability and ability to form hydrogen bonds.
- A thioether linkage , which can enhance lipophilicity and biological activity.
- A methylsulfonyl group , which may contribute to its solubility and interaction with biological targets.
Research indicates that compounds containing benzo[d]imidazole and oxadiazole rings exhibit diverse biological activities, including:
- Antimicrobial : Inhibiting the growth of bacteria and fungi.
- Anticancer : Inducing apoptosis in cancer cells through various pathways.
- Anti-inflammatory : Reducing inflammation by modulating cytokine production.
Therapeutic Applications
-
Anticancer Activity
- Studies have shown that derivatives of benzo[d]imidazole can inhibit tumor cell proliferation. For instance, a related compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies
-
Case Study 1: Anticancer Activity
- A study published in Cancer Letters explored the effects of benzo[d]imidazole derivatives on lung cancer cells. The results indicated that these compounds could inhibit cell migration and invasion, suggesting potential use as anti-metastatic agents.
- Case Study 2: Antimicrobial Efficacy
- Case Study 3: Anti-inflammatory Mechanism
Comparative Analysis
| Property | Compound Structure | Biological Activity |
|---|---|---|
| Benzo[d]imidazole | Present | Anticancer, Antimicrobial |
| Oxadiazole Ring | Present | Anti-inflammatory |
| Thioether Linkage | Present | Enhances bioavailability |
| Methylsulfonyl Group | Present | Improves solubility |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between the target compound and analogous derivatives:
Structural and Functional Analysis
Compound 7a–x replaces oxadiazole with tetrazole, a bioisostere with similar electronic properties but distinct steric effects, which may explain differences in antiproliferative activity.
Piperazine Modifications :
- The methylsulfonyl group in the target compound contrasts with the phenyl group in 5c and the methoxybenzyl group in Compound 7 . Sulfonyl groups enhance hydrophilicity and may improve CNS penetration compared to aromatic substituents .
Biological Performance: Compound 5c demonstrated anticancer activity (72% yield, 271–273°C M.P.), suggesting that the hydroxyphenyl-piperazine moiety synergizes with the oxadiazole-thio linker for cytotoxicity.
Synthetic Routes: The target compound’s synthesis likely parallels methods in (reflux in ethanol with piperazine derivatives) and (thiol nucleophilic substitution). However, the methylsulfonyl group requires specialized sulfonation steps, increasing synthetic complexity compared to non-sulfonated analogs.
Research Implications and Gaps
- Activity Data: While the target compound’s structure is well-defined, its biological activity remains uncharacterized in the provided evidence.
- Optimization Opportunities : Introducing fluorinated groups (as in ) or varying the piperazine substituents (e.g., methoxybenzyl ) may enhance target selectivity or pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
